![molecular formula C23H24ClN3O3 B12626730 4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one CAS No. 959982-17-3](/img/structure/B12626730.png)
4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one is a complex organic compound that features a pyridine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Chloropyridine Intermediate: The synthesis begins with the chlorination of pyridine to form 5-chloropyridine-2-yl. This step often uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions.
Methoxylation: The chloropyridine intermediate is then reacted with methanol in the presence of a base, such as sodium methoxide (NaOMe), to introduce the methoxy group, forming 5-chloropyridin-2-yl methoxy.
Azetidine Ring Formation: The azetidine ring is synthesized separately by reacting an appropriate amine with an alkyl halide under basic conditions.
Coupling Reactions: The final step involves coupling the methoxylated chloropyridine with the azetidine derivative and the phenylpyridinone moiety. This step often employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce alcohols or amines.
科学的研究の応用
4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Material Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.
作用機序
The mechanism of action of 4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Chloropyridine: A simpler analog with a single chlorine substitution on the pyridine ring.
5-Chloropyridin-2-yl methoxy: A direct precursor in the synthesis of the target compound.
Azetidine Derivatives: Compounds containing the azetidine ring, which may have similar biological activities.
Uniqueness
4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with specific molecular targets in ways that simpler analogs cannot, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
959982-17-3 |
|---|---|
分子式 |
C23H24ClN3O3 |
分子量 |
425.9 g/mol |
IUPAC名 |
4-[(5-chloropyridin-2-yl)methoxy]-1-[4-(1-propan-2-ylazetidin-3-yl)oxyphenyl]pyridin-2-one |
InChI |
InChI=1S/C23H24ClN3O3/c1-16(2)26-13-22(14-26)30-20-7-5-19(6-8-20)27-10-9-21(11-23(27)28)29-15-18-4-3-17(24)12-25-18/h3-12,16,22H,13-15H2,1-2H3 |
InChIキー |
BCUICOOCWASUTL-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC(C1)OC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=NC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12626650.png)
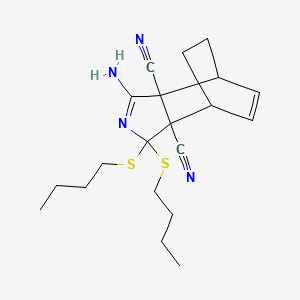
![(1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12626673.png)
![3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12626676.png)

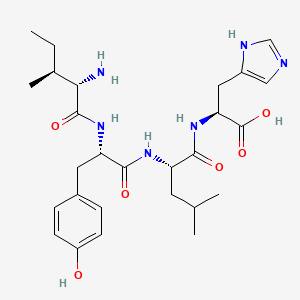
![4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626695.png)

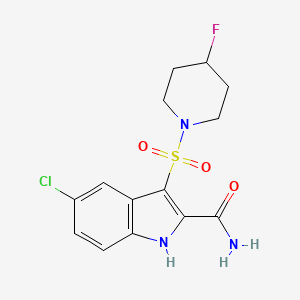

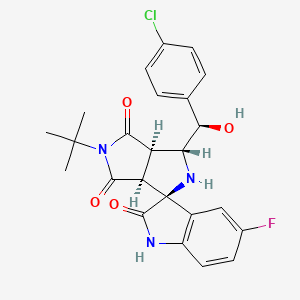
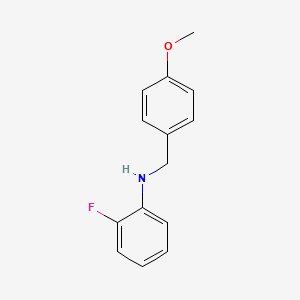
![(2S)-2-(4-Chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B12626727.png)
![1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl-](/img/structure/B12626735.png)
